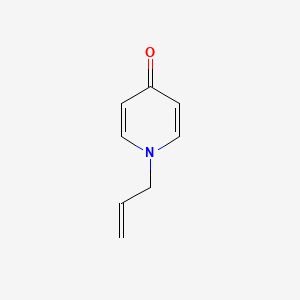
1-(Prop-2-en-1-yl)pyridin-4(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Prop-2-en-1-yl)pyridin-4(1H)-one is an organic compound that belongs to the pyridinone family This compound is characterized by the presence of a pyridinone ring substituted with a prop-2-en-1-yl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Prop-2-en-1-yl)pyridin-4(1H)-one typically involves the reaction of pyridin-4(1H)-one with prop-2-en-1-yl halides under basic conditions. Common reagents used in this synthesis include sodium hydride or potassium carbonate as bases, and the reaction is usually carried out in an aprotic solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is heated to reflux to facilitate the substitution reaction.
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts such as palladium on carbon (Pd/C) can enhance the reaction efficiency and selectivity. The product is typically purified by recrystallization or column chromatography to achieve the desired purity.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(Prop-2-en-1-yl)pyridin-4(1H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding pyridinone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield reduced pyridinone products.
Substitution: The prop-2-en-1-yl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide.
Major Products Formed:
Oxidation: Pyridinone derivatives with additional oxygen functionalities.
Reduction: Reduced pyridinone compounds.
Substitution: Substituted pyridinone derivatives with various functional groups.
Applications De Recherche Scientifique
1-(Prop-2-en-1-yl)pyridin-4(1H)-one has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of 1-(Prop-2-en-1-yl)pyridin-4(1H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s conformation and function. The exact molecular pathways and targets can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Pyridin-4(1H)-one: The parent compound without the prop-2-en-1-yl substitution.
1-(Prop-2-en-1-yl)pyridin-2(1H)-one: A positional isomer with the prop-2-en-1-yl group at the 2-position.
1-(Prop-2-en-1-yl)pyridin-3(1H)-one: Another positional isomer with the prop-2-en-1-yl group at the 3-position.
Uniqueness: 1-(Prop-2-en-1-yl)pyridin-4(1H)-one is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The position of the prop-2-en-1-yl group can affect the compound’s ability to interact with molecular targets and undergo specific chemical reactions, making it distinct from its isomers and other pyridinone derivatives.
Propriétés
Numéro CAS |
63361-64-8 |
|---|---|
Formule moléculaire |
C8H9NO |
Poids moléculaire |
135.16 g/mol |
Nom IUPAC |
1-prop-2-enylpyridin-4-one |
InChI |
InChI=1S/C8H9NO/c1-2-5-9-6-3-8(10)4-7-9/h2-4,6-7H,1,5H2 |
Clé InChI |
DNXZKORKRRFYOD-UHFFFAOYSA-N |
SMILES canonique |
C=CCN1C=CC(=O)C=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


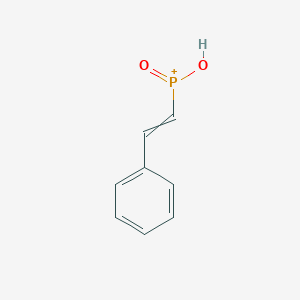

![4'-[Chloro(phenyl)methyl]-3-nitro-1,1'-biphenyl](/img/structure/B14491239.png)
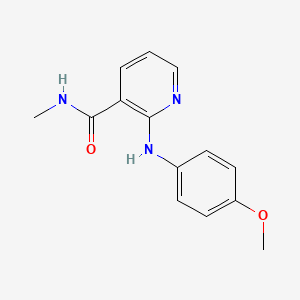

![Piperidine, 1-[2-[(1,4-diphenyl-1H-pyrazol-3-yl)oxy]ethyl]-](/img/structure/B14491251.png)
![6-Methyl-8-phenyl-2-oxa-6,8,10-triazaspiro[4.5]decane-1,7,9-trione](/img/structure/B14491253.png)

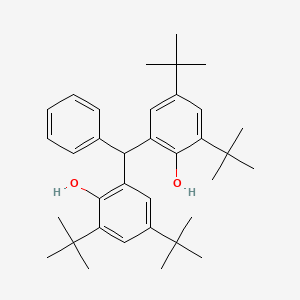
![3-[(3-Bromopropyl)sulfanyl]prop-1-ene](/img/structure/B14491265.png)

![1-[1-(2-Cyanoaziridin-1-yl)cyclohexyl]aziridine-2-carboxamide](/img/structure/B14491282.png)
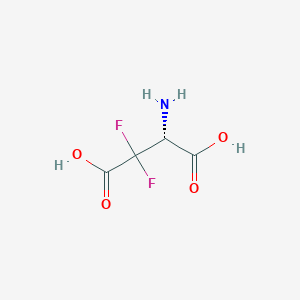
![Benzoic acid;2-[2-(chloromethoxy)ethoxy]ethanol](/img/structure/B14491297.png)
